2,2'-[1,2-Ethanediylbis(oxy)]bis(N,N-dioctylacetamide)
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Overview
Description
2,2’-[1,2-Ethanediylbis(oxy)]bis(N,N-dioctylacetamide) is a chemical compound with the molecular formula C38H76N2O4 and a molecular weight of 625.02 g/mol . This compound is known for its unique structure, which includes two dioctylacetamide groups connected by an ethane-1,2-diylbis(oxy) linker. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,2-Ethanediylbis(oxy)]bis(N,N-dioctylacetamide) typically involves the reaction of dioctylamine with ethylene glycol dichloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine groups of dioctylamine attack the electrophilic carbon atoms of ethylene glycol dichloride, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a reactor with precise temperature and pressure control to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,2’-[1,2-Ethanediylbis(oxy)]bis(N,N-dioctylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the dioctylacetamide groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
2,2’-[1,2-Ethanediylbis(oxy)]bis(N,N-dioctylacetamide) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of biological membranes and as a component in drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of 2,2’-[1,2-Ethanediylbis(oxy)]bis(N,N-dioctylacetamide) involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in various biochemical processes. Additionally, its amphiphilic nature allows it to interact with lipid bilayers, making it useful in the study of membrane dynamics and drug delivery .
Comparison with Similar Compounds
Similar Compounds
2,2’-[1,2-Ethanediylbis(oxy)]bis(N,N-dimethylethanamine): Similar structure but with dimethylethanamine groups instead of dioctylacetamide.
Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate: Contains ethane-1,2-diylbis(oxy) linker but with diacetate groups.
2,2’-[1,2-Ethanediylbis(oxy)]bisethyl dinitrate: Similar linker but with dinitrate groups.
Uniqueness
2,2’-[1,2-Ethanediylbis(oxy)]bis(N,N-dioctylacetamide) is unique due to its dioctylacetamide groups, which impart specific chemical and physical properties. These properties make it particularly useful in applications requiring amphiphilic compounds, such as in the study of biological membranes and drug delivery systems .
Properties
IUPAC Name |
2-[2-[2-(dioctylamino)-2-oxoethoxy]ethoxy]-N,N-dioctylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H76N2O4/c1-5-9-13-17-21-25-29-39(30-26-22-18-14-10-6-2)37(41)35-43-33-34-44-36-38(42)40(31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h5-36H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWSNDFKAKPLBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)COCCOCC(=O)N(CCCCCCCC)CCCCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H76N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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